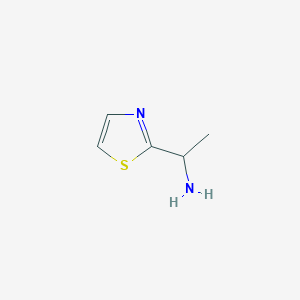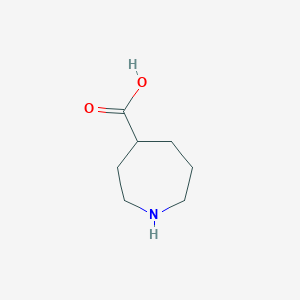
N-(3-Aminophenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds such as “N-(3-Aminophenyl)acrylamide” and its derivatives has been studied . For instance, a study on the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase was published in the Journal of The American Society for Mass Spectrometry . Another study discussed the synthesis of new Schiff bases, which are efficient in X-ray structures, DFT, molecular modeling, and ADMET studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as Density Functional Theory (DFT) . For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile was studied with DFT, and the calculated wavenumbers were well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase was investigated . Ions formed through the nitrogen-oxygen (N–O) exchange were observed when there was an electron-donating group located at the anilide ring .Wissenschaftliche Forschungsanwendungen
PET Imaging Agent
N-(3-Aminophenyl)-2-fluorobenzamide has shown potential as a ligand for positron emission tomography (PET) imaging. Specifically, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a derivative, demonstrated high affinity and selectivity for sigma receptors in the brain, making it a promising candidate for PET imaging of sigma receptors in humans. This compound was synthesized using nucleophilic substitution and showed significant uptake in various organs in animal studies, suggesting its potential for human brain imaging applications (Shiue et al., 1997).
Antioxidant Properties
A study on the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-fluorobenzamide, highlighted their potential as powerful antioxidants. These compounds can scavenge free radicals, which is crucial in understanding their radical scavenging activity and potential therapeutic applications. The oxidation mechanisms of these compounds were analyzed, providing insights into their behavior as antioxidants (Jovanović et al., 2020).
Antitumor Properties
Research into 2-(4-aminophenyl)benzothiazoles, which are structurally related to N-(3-Aminophenyl)-2-fluorobenzamide, revealed potent antitumor properties. These compounds, through cytochrome P450 1A1 induction and biotransformation, exhibit selective cytotoxicity in sensitive cell lines. Their antitumor efficacy was enhanced by modifications such as isosteric replacement with fluorine atoms and amino acid conjugation to improve solubility. This research opens avenues for developing new antitumor agents with enhanced efficacy and reduced side effects (Bradshaw et al., 2002).
Zukünftige Richtungen
The future directions for the study of “N-(3-Aminophenyl)-2-fluorobenzamide” and similar compounds are promising. For instance, a study on the synthesis of N-arylamides starting from benzonitriles was published, suggesting potential future research directions . Another study discussed the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase, indicating potential areas for future research .
Wirkmechanismus
Target of Action
Similar compounds have been found to target the na+/ca2+ exchanger (ncx) in the reverse mode
Mode of Action
Related compounds have been shown to inhibit the reverse mode of the na+/ca2+ exchange (ncx), which could suggest a similar mechanism . This inhibition can affect the balance of ions across the cell membrane, potentially leading to changes in cellular function.
Biochemical Pathways
The inhibition of the na+/ca2+ exchanger (ncx) can impact calcium signaling pathways within the cell . Calcium signaling plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth.
Result of Action
The inhibition of the na+/ca2+ exchanger (ncx) can lead to changes in intracellular calcium levels, which can have various effects on cellular function .
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDYIZMANGFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)









